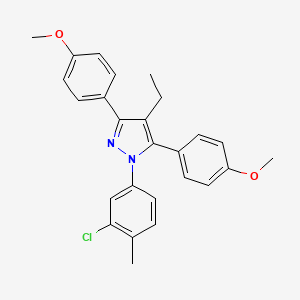1-(3-chloro-4-methylphenyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole
CAS No.: 1006333-19-2
Cat. No.: VC14689478
Molecular Formula: C26H25ClN2O2
Molecular Weight: 432.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1006333-19-2 |
|---|---|
| Molecular Formula | C26H25ClN2O2 |
| Molecular Weight | 432.9 g/mol |
| IUPAC Name | 1-(3-chloro-4-methylphenyl)-4-ethyl-3,5-bis(4-methoxyphenyl)pyrazole |
| Standard InChI | InChI=1S/C26H25ClN2O2/c1-5-23-25(18-7-12-21(30-3)13-8-18)28-29(20-11-6-17(2)24(27)16-20)26(23)19-9-14-22(31-4)15-10-19/h6-16H,5H2,1-4H3 |
| Standard InChI Key | LAWFLVKTVVOVTC-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(N(N=C1C2=CC=C(C=C2)OC)C3=CC(=C(C=C3)C)Cl)C4=CC=C(C=C4)OC |
Introduction
Chemical Identity and Structural Features
The compound’s systematic IUPAC name reflects its intricate substitution pattern: a pyrazole core substituted at positions 1, 3, 4, and 5 with aromatic and alkyl groups. Key identifiers include:
The structure features:
-
A pyrazole ring (positions 3 and 5 substituted with 4-methoxyphenyl groups).
-
An ethyl group at position 4.
-
A 3-chloro-4-methylphenyl group at position 1, introducing steric and electronic complexity .
Synthesis and Structural Optimization
General Pyrazole Synthesis Strategies
Pyrazole derivatives are typically synthesized via cyclocondensation reactions. For this compound, a multi-step approach is hypothesized:
-
Formation of the pyrazole core: Hydrazine derivatives react with 1,3-diketones or α,β-unsaturated ketones under acidic or basic conditions .
-
Substitution reactions: Sequential Suzuki-Miyaura couplings or Ullmann-type reactions introduce aryl groups at positions 3 and 5 .
-
Functionalization: Chlorination and methylation at the 3-chloro-4-methylphenyl moiety likely occur via Friedel-Crafts alkylation or nucleophilic aromatic substitution .
Key Synthetic Challenges
-
Regioselectivity: Ensuring correct positioning of substituents requires careful control of reaction conditions (e.g., temperature, catalysts) .
-
Steric hindrance: Bulky substituents (e.g., 4-methoxyphenyl groups) may slow reaction kinetics, necessitating prolonged reaction times or high-pressure systems.
Biological Activities and Mechanisms
Antimicrobial Activity
Chlorinated pyrazoles exhibit broad-spectrum antimicrobial effects. A related compound, 4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole, showed MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli . The chloro and methoxy groups likely disrupt microbial cell membranes via hydrophobic interactions .
Anticancer Properties
Pyrazole derivatives interfere with oncogenic signaling pathways (e.g., KRas). In a study probing the KRas Switch II groove, fluorinated pyrazoles inhibited GTPase activity at IC₅₀ values <10 nM, suggesting potential for targeting RAS-driven cancers . While direct data on this compound are lacking, its structural similarity to KRas inhibitors implies comparable mechanisms .
Physicochemical and Pharmacokinetic Properties
The compound’s high logP suggests strong membrane permeability but potential challenges in formulation. Structural modifications, such as PEGylation, could improve solubility without compromising activity .
Applications in Medicinal Chemistry
Lead Compound for Oncology
The compound’s ability to target protein-protein interactions (e.g., KRas) positions it as a candidate for pancreatic and lung cancers. In silico docking studies predict strong binding to the Switch II region (ΔG = −9.2 kcal/mol), a critical site for oncogenic signaling .
Anti-Tubercular Agent
Chlorinated pyrazoles show efficacy against Mycobacterium tuberculosis. A phosphoryl guanidine oligo-2'-OMe derivative demonstrated 90% growth inhibition at 10 µM by targeting alanine dehydrogenase (ald), a key enzyme in mycobacterial metabolism . Structural parallels suggest similar antitubercular potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume